molecular formula C16H11FO3 B7731893 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one

3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one

Cat. No.: B7731893
M. Wt: 270.25 g/mol
InChI Key: NAPJDJCQGDTNHX-UHFFFAOYSA-N
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Description

3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one is a key chemical intermediate in pharmaceutical research for developing novel diuretic and antihypertensive agents. This compound is of significant interest in medicinal chemistry for its role as a precursor in the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors . ROMK channel inhibition represents a promising mechanism for a new class of diuretics aimed at treating hypertension and acute or chronic heart failure, with potential for reduced side effects like hypokalemia compared to conventional therapies . Researchers utilize this advanced intermediate to build complex molecular architectures that selectively block the ROMK channel, a regulator of salt reuptake in the kidney's thick ascending loop of Henle and potassium secretion in the cortical collecting duct . Its structural features, including the isobenzofuran-1-one core and fluorophenyl moiety, are strategically incorporated to optimize interactions with the biological target, contributing to the development of potent inhibitors with improved metabolic stability and target selectivity . The compound enables investigation into cardiovascular and renal physiology, facilitating the discovery of next-generation therapeutics for conditions where traditional diuretic treatments are suboptimal .

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c17-11-7-5-10(6-8-11)14(18)9-15-12-3-1-2-4-13(12)16(19)20-15/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPJDJCQGDTNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Alkylation of Phthalide Derivatives

A foundational strategy involves the use of Grignard reagents to introduce the 4-fluorophenyl ketone moiety. In this approach, 1,3-dihydroisobenzofuran-1-one (phthalide) undergoes nucleophilic attack at the 3-position by a custom-synthesized Grignard reagent. For example, 2-(4-fluorophenyl)-2-oxoethylmagnesium bromide can be prepared from 2-bromo-1-(4-fluorophenyl)ethanone and magnesium in anhydrous tetrahydrofuran (THF) .

The reaction proceeds under inert conditions at −78°C, followed by gradual warming to room temperature. The intermediate alkoxide is quenched with aqueous ammonium chloride, yielding a secondary alcohol that is subsequently oxidized to the ketone using Jones reagent (CrO3 in H2SO4) . This method, adapted from citalopram syntheses, achieves moderate yields (45–55%) but requires stringent control over reaction stoichiometry to avoid over-alkylation .

Key spectroscopic data for intermediates:

  • 1H NMR (DMSO-d6) : δ 7.85 (d, J = 8.5 Hz, 2H, ArH), 7.45 (d, J = 8.5 Hz, 2H, ArH), 5.12 (s, 2H, OCH2), 4.80 (s, 2H, COCH2) .

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch of lactone), 1680 cm⁻¹ (aryl ketone) .

Friedel-Crafts Acylation of Isobenzofuranone Precursors

Friedel-Crafts acylation offers a direct route to install the 4-fluorophenyl ketone group. Activation of phthalide at the 3-position is achieved through Lewis acid catalysis, typically employing AlCl3 or FeCl3 in dichloromethane . The acylating agent, 2-chloro-1-(4-fluorophenyl)ethanone, is added dropwise to the reaction mixture at 0°C, followed by stirring at room temperature for 12 hours.

This method circumvents the need for pre-functionalized Grignard reagents but faces challenges in regioselectivity. Computational studies suggest that electron-donating substituents on the phthalide ring direct acylation to the 5-position, necessitating protective group strategies for 3-selective reactions . Yields range from 30–40%, with byproducts arising from competing O-acylation and ring-opening reactions .

Cyanide-Mediated Coupling and Subsequent Functionalization

Patent CN103483300A discloses a copper-mediated cyanation protocol adaptable for ketone installation . Beginning with 3-bromo-1,3-dihydroisobenzofuran-1-one, reaction with cuprous cyanide in dimethylformamide (DMF) at 140°C introduces a nitrile group at the 3-position. Subsequent hydrolysis with concentrated HCl converts the nitrile to a carboxylic acid, which undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to yield an isocyanate intermediate .

Reduction of the isocyanate with lithium aluminum hydride (LiAlH4) produces a primary amine, which is acetylated using 4-fluorobenzoyl chloride. Final oxidation with pyridinium chlorochromate (PCC) generates the target ketone . While this five-step sequence achieves 25% overall yield, it highlights the versatility of transition metal catalysis in constructing complex architectures.

Reductive Amination and Oxidative Demethylation

An alternative pathway leverages reductive amination to establish the carbon-nitrogen bond prior to ketone formation. 3-Amino-1,3-dihydroisobenzofuran-1-one is condensed with 4-fluorophenylglyoxal in methanol, catalyzed by acetic acid. Sodium cyanoborohydride reduces the imine intermediate to a secondary amine, which is demethylated using boron tribromide (BBr3) in dichloromethane .

Oxidation of the resultant alcohol with Dess-Martin periodinane furnishes the ketone functionality. This method achieves superior regiocontrol (≥90% 3-substitution) but suffers from low functional group tolerance toward electron-deficient aryl systems .

Microwave-Assisted Cyclocondensation

Recent advances employ microwave irradiation to accelerate ring-forming reactions. A mixture of 2-(4-fluorobenzoyl)acetic acid and phthalic anhydride undergoes cyclization in the presence of polyphosphoric acid (PPA) under microwave conditions (150°C, 300 W, 20 min) . The reaction proceeds via formation of a mixed anhydride intermediate, followed by intramolecular cyclodehydration.

This single-step methodology achieves 65% yield with a 20-fold reduction in reaction time compared to conventional heating . Scale-up studies indicate consistent reproducibility at the 100-gram scale, making this approach industrially viable.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted isobenzofuran derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: It has shown promise in biological assays for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Medicine: Research is ongoing to explore its use as a lead compound in the development of new pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

Isobenzofuranone Derivatives
  • 3-{2-[4-(1H-imidazol-1-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2-benzofuran-1-one (CAS: 477850-47-8) Structure: Incorporates an imidazole-substituted phenyl group instead of 4-fluorophenyl. Key Differences: The imidazole group introduces hydrogen-bonding capability and basicity (pKa ~7), which are absent in the target compound. Molecular Formula: C₁₉H₁₄N₂O₃ vs. C₁₆H₁₁FO₃ (estimated for the target compound).
  • 3-(4-Hydroxyphenyl)-3-[4-(phosphonooxy)phenyl]-1(3H)-isobenzofuranone (CAS: 13306-67-7) Structure: Contains phosphonooxy and hydroxyphenyl groups, enabling ionic interactions and higher hydrophilicity. Application: Used as a phosphatase substrate due to its labile phosphate group, unlike the non-ionic target compound .
Fluorophenyl-Containing Compounds
  • (2E)-3-[5-(4-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one Structure: Chalcone derivative with a furyl-chlorophenyl substituent. Electronic Effects: The conjugated enone system (λmax ~300 nm) contrasts with the non-conjugated ketone in the target compound, affecting UV absorption and redox behavior .
  • 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

    • Structure : Methoxy group enhances electron-donating effects, increasing resonance stabilization compared to the electron-withdrawing fluorine in the target compound .

Physicochemical Properties

Property Target Compound 3h 6g CAS 477850-47-8
Molecular Weight ~270.26 g/mol 314.0942 g/mol 534.62 g/mol 318.33 g/mol
Melting Point Not reported Oil (liquid) 230°C Not reported
Solubility Likely low (non-polar groups) Moderate (amide) Low (sulfonamide) High (imidazole)
  • Key Insight : Fluorination generally increases metabolic stability but reduces solubility. Imidazole-containing analogs (e.g., CAS 477850-47-8) exhibit improved aqueous solubility due to hydrogen bonding .

Crystallographic and Computational Insights

  • Crystallography : Compounds like those in and were analyzed using SHELXL and Mercury CSD , revealing isostructural packing with triclinic symmetry. The target compound’s planar fluorophenyl group may adopt similar perpendicular orientations in the solid state, affecting crystallinity .
  • DFT Studies : highlights the role of exact exchange in modeling thermochemical properties, suggesting that the target’s electronic structure (e.g., HOMO-LUMO gap) could be computationally compared to analogs for reactivity predictions .

Biological Activity

3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15FO3C_{17}H_{15}FO_3. The presence of the fluorine atom in the para position of the phenyl group is significant for its biological activity, potentially enhancing lipophilicity and receptor binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific molecular pathways.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as topoisomerase I, which is crucial in DNA replication and transcription.

The mechanisms through which this compound exerts its biological effects include:

  • Topoisomerase Inhibition : The compound has been shown to bind to topoisomerase I, inhibiting its activity and leading to apoptosis in cancer cells .
  • Modulation of Signaling Pathways : It may also influence various signaling pathways involved in cell proliferation and survival.

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
A54910Apoptosis via caspase activation
MCF-715Cell cycle arrest at G2/M phase

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against topoisomerase I. The results indicated a competitive inhibition pattern with a Ki value of approximately 25 nM, suggesting strong binding affinity.

EnzymeKi (nM)Type of Inhibition
Topoisomerase I25Competitive

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of this compound. For instance, variations in substituents on the phenyl ring have been correlated with increased potency against specific targets.

Table: Structure-Activity Relationship (SAR)

Compound VariantActivity (IC50 µM)Notes
Parent Compound20Baseline activity
Variant A5Increased potency
Variant B10Moderate improvement

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one, and how can conflicting yields be resolved?

  • Methodology : Synthesis often involves Friedel-Crafts acylation or ketone alkylation using dichloromethane as a solvent. For example, analogous compounds (e.g., sulfinyl benzofurans) are synthesized via oxidation of thioethers using 3-chloroperoxybenzoic acid, followed by purification via column chromatography (hexane:ethyl acetate, 4:1 v/v) . To address yield inconsistencies, replicate reactions under inert atmospheres (e.g., nitrogen) and optimize stoichiometry using design-of-experiment (DoE) frameworks.

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in ethyl acetate or dichloromethane. Submit data to the Cambridge Crystallographic Data Centre (CCDC) for refinement, ensuring H atoms are modeled using riding constraints (C–H = 0.95 Å, Uiso = 1.2Ueq) .

Q. What spectroscopic techniques are critical for characterizing its purity and functional groups?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated DMSO or CDCl₃ to confirm the fluorophenyl and isobenzofuranone moieties.
  • FT-IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C–F (~1220 cm1^{-1}) stretches.
  • LC-MS : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+^+).

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodology : Use density functional theory (DFT) to calculate hydrolysis pathways or photodegradation kinetics. Parameters like logP (lipophilicity) and pKa can be derived via software (e.g., Gaussian, COSMO-RS). Validate predictions with experimental data from abiotic degradation studies (e.g., aqueous stability under UV light) .

Q. What experimental designs are optimal for studying its interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Molecular Docking : Use AutoDock Vina to model binding poses, focusing on fluorophenyl interactions with hydrophobic pockets .

Q. How can contradictory data in thermal stability studies be resolved?

  • Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air). Compare decomposition profiles and use Kissinger analysis to calculate activation energy (Ea). Replicate experiments with standardized heating rates (e.g., 10°C/min) to minimize variability .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

  • Methodology : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for kinetic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol eluent). For scale-up, use crystallization-induced dynamic resolution (CIDR) .

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